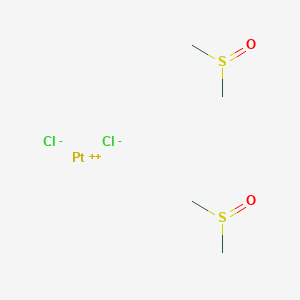
cis-Dichlorobis(dimethylsulfoxido)platinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dichlorobis(dimethylsulfoxido)platinum(II): is a platinum complex with the chemical formula C4H12Cl2O2PtS2. This compound is known for its use as a catalyst in various chemical reactions, including the methylation of polyfluorinated aryl imines and methane oxidation. It is identified as an effective C-F activation precatalyst .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(dimethylsulfoxido)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:
K2[PtCl4]+2(CH3)2SO→cis−[PtCl2((CH3)2SO)2]+2KCl
The reaction is usually conducted at room temperature, and the product is obtained as yellow crystals .
Industrial Production Methods: Industrial production methods for cis-Dichlorobis(dimethylsulfoxido)platinum(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(dimethylsulfoxido)platinum(II) can undergo substitution reactions where the dimethyl sulfoxide ligands are replaced by other ligands such as phosphines or amines.
Oxidation Reactions: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction Reactions: It can also undergo reduction reactions, especially when exposed to reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include complexes like cis-Dichlorobis(triphenylphosphine)platinum(II) or cis-Dichlorobis(pyridine)platinum(II).
Oxidation Reactions: Products vary depending on the oxidizing agent used.
Reduction Reactions: Reduced platinum complexes are formed.
科学研究应用
cis-Dichlorobis(dimethylsulfoxido)platinum(II) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its platinum content, which is known for its cytotoxic properties.
作用机制
The mechanism of action of cis-Dichlorobis(dimethylsulfoxido)platinum(II) involves its ability to coordinate with various ligands and participate in catalytic cycles. The platinum center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The dimethyl sulfoxide ligands can be displaced by other ligands, allowing the compound to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
相似化合物的比较
cis-Dichlorobis(triphenylphosphine)platinum(II): Similar in structure but with triphenylphosphine ligands instead of dimethyl sulfoxide.
cis-Dichlorobis(pyridine)platinum(II): Contains pyridine ligands instead of dimethyl sulfoxide.
cis-Dichlorobis(diethyl sulfide)platinum(II): Features diethyl sulfide ligands instead of dimethyl sulfoxide.
Uniqueness: cis-Dichlorobis(dimethylsulfoxido)platinum(II) is unique due to its specific ligand environment, which imparts distinct reactivity and catalytic properties. The presence of dimethyl sulfoxide ligands allows for unique interactions with substrates, making it an effective catalyst for certain reactions that other similar compounds may not facilitate as efficiently .
属性
CAS 编号 |
22840-91-1 |
|---|---|
分子式 |
C4H12Cl2O2PtS2 |
分子量 |
422.3 g/mol |
IUPAC 名称 |
dichloroplatinum;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2ClH.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
KDADQDWVKZJTDQ-UHFFFAOYSA-L |
SMILES |
CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
CS(=O)C.CS(=O)C.Cl[Pt]Cl |
同义词 |
is(dimethylsulfoxide) dichloroplatinum(II) DDMS-DCP didimethylsulfoxide dichloroplatinum(II) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















